molecular formula C19H16N4O2S B4581437 3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No. B4581437
M. Wt: 364.4 g/mol
InChI Key: KGEAAJUFMRAAED-MFOYZWKCSA-N
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Description

The compound of interest belongs to a class of chemicals that incorporates several heterocyclic frameworks, such as thiazolo[3,2-a][1,3,5]triazin-6(7H)-one, which are known for their versatile chemical properties and potential applications in various fields of chemistry and materials science. These compounds are significant due to their structural complexity and the presence of multiple reactive sites which allow for a variety of chemical transformations.

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]triazine derivatives often involves multi-step reactions starting from basic heterocyclic precursors. For instance, Elokhina et al. (1996) described the synthesis of 5H-thiazolo[2,3-c][1,2,4]triazine derivatives by reacting 1-acyl-2-bromoacetylenes with 6-methyl-3-thioxo-1,2,4-triazin-5-one in methanol in the presence of triethylamine at 20 °C, showcasing a method that might be adaptable for synthesizing compounds with similar structural frameworks (Elokhina et al., 1996).

Molecular Structure Analysis

The crystal structure of compounds closely related to the target molecule has been determined through X-ray crystallography, providing detailed insight into their molecular geometry, bond lengths, and angles. For example, the structure of 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, a compound with a similar structural motif, was established, indicating the potential structural characteristics of our target compound (Agarkov et al., 2023).

Scientific Research Applications

Synthesis and Molecular Docking

A study by Flefel et al. (2018) elaborates on the synthesis of novel pyridine and fused pyridine derivatives, showcasing the versatility of similar compounds in creating a diverse range of derivatives. These derivatives were subjected to in silico molecular docking screenings, targeting GlcN-6-P synthase as the protein of interest. The results demonstrated moderate to good binding energies, suggesting potential for targeted therapeutic applications. Additionally, these derivatives exhibited antimicrobial and antioxidant activities, underscoring their relevance in developing new treatments and understanding molecular interactions with biological targets (Flefel et al., 2018).

Antimicrobial and Antioxidant Activities

Research on compounds structurally related to 3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has shown promising antimicrobial and antioxidant properties. Abdel-Monem (2010) synthesized polyheterocyclic systems containing the 1,2,4-triazine moiety, which were then screened for their antimicrobial activity. The study highlights the potential of such compounds in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Abdel-Monem, 2010).

Encapsulation and Delivery Systems

The compound's framework has also been explored in the context of encapsulation and delivery systems. Mattsson et al. (2008) investigated the encapsulation of aromatic molecules in hexanuclear arene ruthenium cages, a strategy that underscores the potential of utilizing complex organic compounds for building organometallic carceplex prisms. This research opens avenues for the design of sophisticated delivery systems that can encapsulate bioactive compounds, offering targeted release and enhancing the efficacy of therapeutic agents (Mattsson et al., 2008).

Mosquito Larvicidal and Antifungal Properties

Investigations into the biological activities of compounds bearing similarity to 3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one have extended to evaluating their mosquito larvicidal and antifungal properties. Such studies contribute to the search for new, effective agents in combating mosquito-borne diseases and fungal infections, highlighting the broader impact of chemical compounds beyond their initial therapeutic potential (ChandraprabhaV. et al., 2021).

properties

IUPAC Name

(7Z)-3-(4-acetylphenyl)-7-(pyridin-3-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13(24)15-4-6-16(7-5-15)22-11-21-19-23(12-22)18(25)17(26-19)9-14-3-2-8-20-10-14/h2-10H,11-12H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEAAJUFMRAAED-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CN=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CN=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7Z)-3-(4-acetylphenyl)-7-(pyridin-3-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 4
Reactant of Route 4
3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 5
3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
3-(4-acetylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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